molecular formula C13H14N2O2 B12308773 3-(3-(1H-pyrazol-1-yl)propoxy)benzaldehyde

3-(3-(1H-pyrazol-1-yl)propoxy)benzaldehyde

Cat. No.: B12308773
M. Wt: 230.26 g/mol
InChI Key: SPEDDYCJQQRHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(1H-pyrazol-1-yl)propoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a pyrazole ring through a propoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1H-pyrazol-1-yl)propoxy)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-(1H-pyrazol-1-yl)propoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: 3-(3-(1H-pyrazol-1-yl)propoxy)benzoic acid

    Reduction: 3-(3-(1H-pyrazol-1-yl)propoxy)benzyl alcohol

    Substitution: Various substituted pyrazole derivatives

Mechanism of Action

The mechanism of action of 3-(3-(1H-pyrazol-1-yl)propoxy)benzaldehyde is largely dependent on its interaction with biological targets. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(1H-pyrazol-1-yl)propoxy)benzaldehyde is unique due to its combination of a benzaldehyde moiety, a pyrazole ring, and a propoxy chain.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-(3-pyrazol-1-ylpropoxy)benzaldehyde

InChI

InChI=1S/C13H14N2O2/c16-11-12-4-1-5-13(10-12)17-9-3-8-15-7-2-6-14-15/h1-2,4-7,10-11H,3,8-9H2

InChI Key

SPEDDYCJQQRHAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCN2C=CC=N2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.